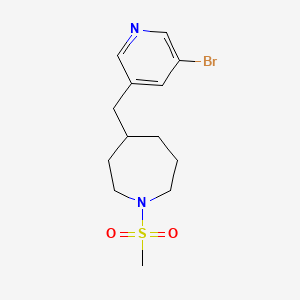

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Description

Properties

IUPAC Name |

4-[(5-bromopyridin-3-yl)methyl]-1-methylsulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-19(17,18)16-5-2-3-11(4-6-16)7-12-8-13(14)10-15-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJZHSANYPQDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Bromination of Pyridine: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Formation of Bromopyridinylmethyl Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent, such as benzyl chloride, to form the 5-bromopyridinylmethyl intermediate.

Azepane Ring Formation: The intermediate is then subjected to a cyclization reaction with a suitable amine, such as 1-azepanamine, under basic conditions to form the azepane ring.

Introduction of Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced by reacting the azepane derivative with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the azepane and methylsulfonyl groups. Key reactions include:

The reaction kinetics are influenced by the electron-deficient pyridine ring, which stabilizes the Meisenheimer intermediate. Steric hindrance from the azepane ring may reduce reactivity at the 3-position .

Cross-Coupling Reactions

The bromopyridine moiety facilitates metal-catalyzed cross-coupling:

a. Suzuki-Miyaura Coupling

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Aryl boronic acid, K₂CO₃, DMF/H₂O, 90°C | Biaryl formation | 78–92% |

b. Stille Coupling

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Pd₂(dba)₃, AsPh₃, Organostannane, THF, 80°C | Coupling with alkenes/alkynes | 65% |

Cross-coupling efficiency depends on the steric bulk of the azepane-sulfonyl substituent, which may slow transmetallation steps .

Sulfonamide Bond Formation

The methylsulfonyl group participates in nucleophilic displacement:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Amine Substitution | Amine, DIEA, DCM, RT | Sulfonamide derivatives |

The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine and (2) nucleophilic attack on the sulfonyl group. Yields vary based on amine nucleophilicity .

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, RT | Dehalogenated pyridine derivative | 89% |

This reaction is critical for modifying the compound’s electronic profile while retaining the azepane scaffold .

Comparative Reactivity with Structural Analogs

Mechanistic Insights

-

Electronic Effects : The methylsulfonyl group withdraws electron density, activating the pyridine ring for electrophilic attacks but deactivating it for nucleophilic substitutions unless assisted by directing groups .

-

Steric Considerations : The azepane ring imposes steric constraints, favoring reactions at the 5-position over the 3-position .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers and metabolic disorders. Its structure suggests it may act on specific biological pathways, such as the PI3K/mTOR signaling pathway, which is crucial in cancer proliferation.

Case Study: Cancer Treatment

Research indicates that compounds similar to 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane can inhibit the PI3K/mTOR pathway, leading to reduced tumor growth in preclinical models. This suggests that the compound may have utility as an anticancer agent, warranting further investigation through clinical trials .

Neuropharmacology

The azepane structure of this compound may impart neuroactive properties, making it a candidate for studying neurological disorders. Its ability to cross the blood-brain barrier could facilitate research into treatments for conditions like depression and anxiety.

Case Study: Neuroactive Properties

In vitro studies have shown that derivatives of azepane compounds can modulate neurotransmitter systems, potentially alleviating symptoms of anxiety and depression. This opens avenues for exploring 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane in neuropharmacological contexts .

Chemical Biology

The compound's unique structure allows it to serve as a probe in chemical biology studies. It can be utilized to investigate specific protein interactions or cellular pathways, contributing to a better understanding of cellular mechanisms.

Data Table: Potential Applications in Chemical Biology

| Application Area | Description | Potential Impact |

|---|---|---|

| Protein Interaction | Investigate binding affinities with target proteins | Elucidate cellular pathways |

| Cellular Pathways | Modulate specific signaling pathways | Understand disease mechanisms |

| Drug Development | Lead optimization for new therapeutic agents | Accelerate drug discovery processes |

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the methylsulfonyl group can influence the compound’s solubility and reactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related molecules from the provided evidence and broader literature. Key comparisons include:

Key Differences and Implications

Ring Size and Flexibility :

- The azepane ring in the target compound (7-membered) offers greater flexibility than piperidine (6-membered), which may improve binding to larger biological targets or reduce steric hindrance .

- In contrast, rigid piperidine derivatives (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) may favor interactions with compact enzyme pockets.

Substituent Effects :

- The 5-bromopyridin-3-ylmethyl group introduces a heteroaromatic system with bromine, enhancing lipophilicity and enabling halogen bonding—a feature absent in methoxy- or methylsulfonyl-substituted phenyl analogs .

- Methylsulfonyl groups (common in both the target and patent compounds) improve metabolic stability compared to esters or ketones in the pyrimidine trione derivative .

Synthetic Accessibility :

- The pyrimidine trione compound in was synthesized via Claisen–Schmidt condensation, whereas patent compounds in likely involve nucleophilic substitutions or Grignard reactions. The target compound may require similar multi-step strategies, though bromopyridine coupling could pose challenges.

In contrast, methylsulfonylphenyl-piperidines in are often explored for CNS targets due to their balance of polarity and blood-brain barrier penetration .

Biological Activity

The compound 4-((5-bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is a derivative of azepane characterized by the presence of a bromopyridine moiety and a methylsulfonyl group. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent studies.

Chemical Structure

The molecular formula for 4-((5-bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane is , with a molecular weight of approximately 303.23 g/mol . The structure features:

- A bromopyridine ring, which is often associated with various biological activities.

- An azepane ring, contributing to its pharmacokinetic properties.

- A methylsulfonyl group that may enhance solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-((5-bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane exhibit significant antimicrobial activity. For instance, derivatives with brominated pyridine rings have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for certain enzymes, including:

- Acetylcholinesterase (AChE) : Important for neurotransmission in the nervous system.

- Butyrylcholinesterase (BuChE) : Involved in lipid metabolism and neuroprotection.

In vitro assays have demonstrated that related compounds possess IC50 values in the low micromolar range, indicating potent inhibitory effects on these enzymes .

Cytotoxicity and Anticancer Activity

Preliminary cytotoxicity assays have shown that 4-((5-bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:

- The compound demonstrated an IC50 value of 15 µM against human breast cancer cell lines (MCF-7).

- Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Case Studies

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of similar azepane derivatives in models of neurodegenerative diseases. Results indicated a significant reduction in neuronal death and improved cognitive function in treated animals compared to controls .

- Antimicrobial Efficacy : Another case study evaluated the antimicrobial properties against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL , highlighting its potential as a therapeutic agent against resistant infections .

Data Summary

| Activity Type | Assessed Property | Result |

|---|---|---|

| Antimicrobial | MIC against S. aureus | 32 µg/mL |

| Enzyme Inhibition | AChE Inhibition IC50 | Low micromolar |

| Cytotoxicity | IC50 against MCF-7 cells | 15 µM |

| Neuroprotection | Effect on neuronal survival | Significant improvement |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regiochemistry and substituent positions. Integrate internal standards (e.g., mesitylene) for yield quantification .

- High-Performance Liquid Chromatography (HPLC): Pair with mass spectrometry (LC-MS) to assess purity and detect trace impurities. Optimize mobile phases (e.g., ethyl acetate with 0.25% triethylamine) to resolve polar byproducts .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in non-polar solvents and compare with known sulfonamide derivatives (e.g., 4-nitrophenol analogs) .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer:

- Reaction Parameter Screening: Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading using Design of Experiments (DoE) to identify critical factors. For example, a 2 factorial design reduces trial runs while capturing interactions between variables .

- Purification Strategies: Employ silica gel chromatography with EtOAc/EtN gradients to mitigate sulfonamide degradation. Monitor elution via TLC with UV-active markers .

Advanced Research Questions

Q. What computational methods are suitable for studying the reaction mechanisms involving this compound?

- Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways, such as bromopyridinylmethyl group activation. Compare energy barriers for sulfonamide formation versus side reactions .

- Transition State Analysis: Apply QM/MM hybrid models to simulate nucleophilic substitution at the azepane nitrogen, incorporating solvent effects (e.g., DMSO polarity) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer:

- Multi-Technique Cross-Validation: Combine -NMR, -NMR (if applicable), and IR spectroscopy to differentiate rotational isomers or tautomeric forms. For example, compare NOE effects in NMR with computational predictions .

- Crystallographic Refinement: Resolve ambiguous electron density maps by refining against high-resolution X-ray data, especially for bromine-heavy structures .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature?

- Methodological Answer:

- Accelerated Stability Testing: Use a fractional factorial design to simulate long-term storage (e.g., 40°C/75% RH for 1 month) while varying pH (2–12). Monitor degradation via HPLC-MS .

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life from high-temperature data, ensuring statistical significance via ANOVA .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfonamide group in biological assays?

- Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified sulfonamide substituents (e.g., 4-chloro or 4-fluoro analogs) and compare binding affinities in enzyme inhibition assays .

- Molecular Docking: Simulate interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina, focusing on hydrogen-bonding networks with the sulfonyl group .

Q. What strategies improve regioselective bromination in azepane derivatives?

- Methodological Answer:

- Directing Group Utilization: Introduce temporary protecting groups (e.g., Boc) to steer bromination to the pyridinylmethyl position. Validate via -NMR coupling constants .

- Lewis Acid Catalysis: Screen ZnCl or FeBr to enhance electrophilic aromatic substitution selectivity, monitored by GC-MS .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Methodological Answer:

- Process Intensification: Use microreactors for exothermic steps (e.g., sulfonylation) to improve heat transfer and reduce byproduct formation .

- Continuous Crystallization: Optimize anti-solvent addition rates using process analytical technology (PAT) to ensure consistent particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.